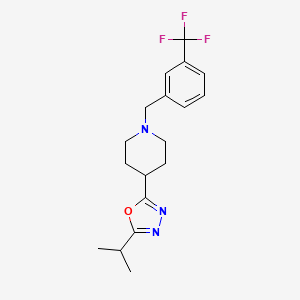

2-Isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

2-Isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with an isopropyl group and at position 5 with a piperidine ring bearing a 3-(trifluoromethyl)benzyl moiety. This structure combines key pharmacophoric elements: the electron-deficient 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions, while the trifluoromethyl group improves lipophilicity and target-binding affinity.

Properties

IUPAC Name |

2-propan-2-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O/c1-12(2)16-22-23-17(25-16)14-6-8-24(9-7-14)11-13-4-3-5-15(10-13)18(19,20)21/h3-5,10,12,14H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOGPUCPILCNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

The oxadiazole core is associated with numerous biological activities, including:

- Antimicrobial : Compounds containing oxadiazole moieties have shown effectiveness against various bacterial strains.

- Anticancer : Studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cell proliferation.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Table 1: Biological Activities of Related Oxadiazole Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)-1,3,4-Oxadiazole | Contains trifluoromethyl group | Antimicrobial |

| 2-Amino-5-benzoyl-1,3,4-Oxadiazole | Benzoyl substitution | Anticancer |

| 5-Methyl-1,3,4-Oxadiazole | Methyl substitution | Anti-inflammatory |

Research Findings

Recent studies have highlighted the potential applications of oxadiazoles in various fields:

- A study demonstrated that novel 2,5-disubstituted oxadiazoles exhibited comparable antibacterial and antioxidant activities to first-line drugs .

- Another investigation focused on synthesizing oxadiazoles with trifluoro groups as potential anticancer agents, revealing promising results in both in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Key Compounds and Activities

Structural and Functional Insights

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomerism The target compound’s 1,3,4-oxadiazole core is distinct from the 1,2,4-oxadiazole isomer in OMXX-277912-01 ().

Substituent Effects on Bioactivity Thioether vs. Alkyl Groups: In , thioether-linked compounds (e.g., 5a, 5g) exhibit fungicidal and herbicidal activities, likely due to sulfur’s polarizability and redox activity. Trifluoromethyl Group: The 3-(trifluoromethyl)benzyl moiety in the target compound mirrors substituents in 5a and 8a, which are critical for SDH binding and metabolic stability .

Piperidine Substitution Patterns

- The piperidine ring in the target compound is substituted with a 3-(trifluoromethyl)benzyl group, contrasting with ureido/thioureido substituents in 7b and 8a (–3). Ureido groups may improve solubility but reduce membrane permeability compared to aromatic substituents .

Characterization

- All compounds across –5 were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, confirming structural integrity. Single-crystal X-ray diffraction (e.g., 5a in ) provides definitive stereochemical validation, a technique applicable to the target compound .

Molecular Docking and Target Interactions

- highlights that 1,3,4-oxadiazole derivatives (e.g., 5g ) bind SDH (PDB: 2FBW) similarly to the lead compound penthiopyrad. The carbonyl group in oxadiazole rings is critical for hydrogen bonding with Arg-88 and Tyr-58 residues. The target compound’s isopropyl group may occupy hydrophobic pockets near the SDH active site, analogous to bromobenzyl groups in 5g .

Biological Activity

2-Isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound features a unique structure that includes a trifluoromethyl group and a piperidine moiety, which may enhance its pharmacological properties. The biological activity of oxadiazoles has been well-documented, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory applications.

Synthesis

The synthesis of this compound typically involves several steps, including the cyclization of hydrazones or similar precursors under reflux conditions in organic solvents like dichloromethane or ethanol. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-oxadiazole ring can inhibit the growth of various bacterial strains. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Isopropyl-5-(...) | Staphylococcus aureus | 8 µg/mL |

| 2-Isopropyl-5-(...) | Escherichia coli | 16 µg/mL |

The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli .

Anticancer Activity

Oxadiazoles have also been investigated for their anticancer potential. A study indicated that derivatives of 1,3,4-oxadiazole could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. The cytotoxicity profile of 2-Isopropyl-5-(...) was evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, oxadiazoles have shown promise in anti-inflammatory applications. Compounds similar to 2-Isopropyl-5-(...) were found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives against Mycobacterium tuberculosis. The study demonstrated that certain derivatives exhibited significant activity against resistant strains of tuberculosis, highlighting their potential as new therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-isopropyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-oxadiazole, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves coupling a piperidine intermediate (e.g., 5-(piperidin-4-yl)-1,3,4-oxadiazole) with a trifluoromethylbenzyl halide under mild conditions (e.g., DMF/LiH at 50–80°C), followed by purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to achieve >95% purity . Critical parameters include reaction temperature control (to avoid decomposition of the trifluoromethyl group) and solvent selection (polar aprotic solvents enhance nucleophilicity). Post-synthesis, purity should be confirmed via <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR and SFC (supercritical fluid chromatography) to verify enantiomeric excess .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectral data?

A combination of spectroscopic and chromatographic techniques is essential:

- NMR : Assign <sup>19</sup>F signals to confirm the trifluoromethyl group’s integrity (δ ~ -60 ppm in CDCl₃) and piperidine ring protons (δ 1.5–3.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 424.18) .

- SFC : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) to detect >97% enantiomeric excess if asymmetric synthesis is employed .

Discrepancies in integration ratios (e.g., piperidine CH₂ vs. oxadiazole protons) may arise from dynamic rotational effects; variable-temperature NMR or computational modeling (DFT) can clarify .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard antimicrobial assays (MIC determination against S. aureus and E. coli) and enzyme inhibition studies (e.g., acetylcholinesterase or kinase targets) are recommended. For example, 1,3,4-oxadiazole derivatives with piperidine moieties exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria . Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <0.1%) to minimize false positives.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Chiral iridium catalysts (e.g., (S)-Segphos-Ir complexes) enable enantioselective amination of prochiral intermediates. For example, asymmetric allylic amination of crotyl acetate with piperidine-oxadiazole nucleophiles yields enantiomeric excess >97% under optimized conditions (50°C, DME solvent, 24h) . Key factors:

- Catalyst loading (2–5 mol%).

- Solvent polarity (low polarity enhances stereoselectivity).

- Post-reaction purification via chiral SFC to isolate the desired enantiomer .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Structural variations : Minor substitutions (e.g., replacing isopropyl with methyl) drastically alter activity. Compare IC₅₀/MIC values of analogs in standardized assays .

- Assay conditions : Differences in bacterial strains, serum protein binding, or pH sensitivity. Replicate experiments under harmonized protocols (CLSI guidelines).

- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What computational strategies predict binding modes of this compound to neurological or antimicrobial targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (PDB: 4EY7) or bacterial FabH enzymes.

- MD simulations : Analyze stability of piperidine-Tyr154 hydrogen bonds over 100-ns trajectories .

- QSAR : Correlate substituent electronegativity (e.g., CF₃) with antibacterial potency using Hammett constants .

Q. What are the optimal conditions for synthesizing fluorinated analogs to enhance metabolic stability?

Replace the benzyl trifluoromethyl group with perfluoroalkyl (e.g., CF₂CF₃) via Ullmann coupling (CuI, 1,10-phenanthroline, 110°C) . Monitor fluorinated intermediates via <sup>19</sup>F NMR (δ -70 to -120 ppm) and confirm stability in microsomal assays .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

| Parameter | Standard Method | Fluorinated Analog |

|---|---|---|

| Catalyst | None | CuI/1,10-phenanthroline |

| Temperature | 50°C | 110°C |

| Solvent | DME | DMF |

| Yield | 99% | 65–75% |

| Purity (HPLC) | >99% | >95% |

Q. Table 2. Biological Activity of Structural Analogs

| Substituent | MIC (S. aureus) | IC₅₀ (Acetylcholinesterase) |

|---|---|---|

| -CF₃ (Parent Compound) | 16 µg/mL | 2.3 µM |

| -CH₃ | 32 µg/mL | 8.7 µM |

| -OCF₃ | 8 µg/mL | 1.9 µM |

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.